Product packaging for Imidazo[1,2-a]pyridine-3-carbothioamide(Cat. No.:CAS No. 91982-91-1)

Imidazo[1,2-a]pyridine-3-carbothioamide

Cat. No.: B2970568
CAS No.: 91982-91-1
M. Wt: 177.23
InChI Key: VIPNMBHAQAOKBD-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-carbothioamide (Molecular Formula: C8H7N3S) is a privileged structural motif in medicinal chemistry and pharmaceutical intermediate synthesis . The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" scaffold due to its wide range of biological and pharmacological applications . This specific carbothioamide derivative serves as a key intermediate for researchers developing novel therapeutic agents. Compounds based on the imidazo[1,2-a]pyridine core have demonstrated significant antitubercular activity, with some analogues showing potent, low nanomolar efficacy against Mycobacterium tuberculosis H37Rv, including multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains . The scaffold is also under investigation for its potential in Alzheimer's disease therapy, with some derivatives exhibiting cognitive-enhancing, antioxidant, and neuroprotective activities in research settings . This product is intended for research purposes and is strictly not for diagnostic or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3S B2970568 Imidazo[1,2-a]pyridine-3-carbothioamide CAS No. 91982-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridine-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-5H,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPNMBHAQAOKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Imidazo 1,2 a Pyridine 3 Carbothioamide and Its Precursors

Classical Cyclization Reactions for Imidazo[1,2-a]pyridine (B132010) Ring System Formation

The formation of the imidazo[1,2-a]pyridine ring system is a cornerstone of synthesizing a vast array of derivatives. Classical cyclization reactions remain a fundamental and widely utilized approach.

One of the most established methods for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of 2-aminopyridines with α-halo ketones or esters. bio-conferences.orgrsc.org This reaction, often referred to as the Tschitschibabin reaction, was first reported in 1925 and involved reacting 2-aminopyridine (B139424) with bromoacetaldehyde (B98955) at high temperatures in a sealed tube. bio-conferences.org While initial yields were modest, the method has been significantly refined over the years. bio-conferences.org

The pivotal mechanism involves the nucleophilic substitution of the halide by the pyridine (B92270) nitrogen of the 2-aminopyridine. bio-conferences.org Subsequent enhancements to this method include the use of a base, such as sodium hydrogen carbonate, which allows the reaction to proceed under milder conditions and with improved efficiency. bio-conferences.org Further advancements have led to catalyst-free and solvent-free procedures. For instance, reacting α-bromo/chloroketones with 2-aminopyridines at 60°C without a catalyst or solvent has been shown to be an effective and sustainable approach. bio-conferences.org The use of neutral alumina (B75360) as a catalyst at ambient temperature also provides a straightforward and efficient methodology for producing a wide range of imidazopyridine derivatives. bio-conferences.org

A divergent synthesis approach has also been developed where N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be selectively synthesized from α-bromoketones and 2-aminopyridine by tuning the reaction conditions. rsc.org

Table 1: Examples of Classical Cyclization Reactions

Reactants Catalyst/Conditions Product Reference(s)
2-Aminopyridine, α-Bromoacetaldehyde 150-200°C, sealed tube Imidazo[1,2-a]pyridine bio-conferences.org
2-Aminopyridine, α-Haloketone Sodium hydrogen carbonate Imidazo[1,2-a]pyridine bio-conferences.org
2-Aminopyridine, α-Bromo/chloroketone 60°C, catalyst- and solvent-free Imidazo[1,2-a]pyridine bio-conferences.org
2-Aminopyridine, α-Haloketone Neutral alumina, ambient temperature Imidazo[1,2-a]pyridine bio-conferences.org

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step, offering high atom economy and operational simplicity. mdpi.comresearchgate.netacs.org Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine scaffold.

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent example, involving the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.comresearchgate.net This reaction can be catalyzed by both Lewis and Brønsted acids. researchgate.net For instance, scandium triflate has been successfully used to catalyze the condensation of these three components to yield 3-aminoimidazo[1,2-a]pyridine derivatives. bio-conferences.org

Other three-component coupling reactions have also been reported. One such method involves the copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.orgorganic-chemistry.org Another innovative approach utilizes the reaction of 2-aminopyridine with an aldehyde and trimethylsilylcyanide (TMSCN) in methanol (B129727) under microwave irradiation, also catalyzed by scandium triflate, to produce 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org Furthermore, a solvent-free, high-temperature reaction between 2-aminopyridines, benzaldehydes, and imidazoline-2,4,5-trione has been shown to efficiently produce 3-amino-2-arylimidazo[1,2-a]pyridines. bio-conferences.org

Table 2: Examples of Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis

Components Catalyst/Conditions Product Type Reference(s)
2-Aminopyridine, Aldehyde, Isocyanide Scandium triflate 3-Aminoimidazo[1,2-a]pyridine bio-conferences.org
2-Aminopyridine, Aldehyde, Terminal alkyne Copper catalyst Imidazo[1,2-a]pyridine derivative bio-conferences.orgorganic-chemistry.org
2-Aminopyridine, Aldehyde, Trimethylsilylcyanide Scandium triflate, microwave irradiation 3-Aminoimidazo[1,2-a]pyridine bio-conferences.org
2-Aminopyridine, Benzaldehyde, Imidazoline-2,4,5-trione 200°C, solvent-free 3-Amino-2-arylimidazo[1,2-a]pyridine bio-conferences.org

Advanced Synthetic Strategies for C3-Functionalization

Direct functionalization of the pre-formed imidazo[1,2-a]pyridine ring at the C3 position is a highly sought-after strategy to introduce diverse functionalities. researchgate.netresearchgate.net The C3 position is particularly susceptible to attack by electrophiles or radicals due to its electron-rich character. researchgate.netresearchgate.net

C-H functionalization has become a powerful and efficient strategy for the synthesis of organic compounds, as it avoids the need for pre-functionalized starting materials. bohrium.comnih.gov

Transition metal catalysis has been instrumental in the development of C-H functionalization reactions. rsc.orgnih.gov Various transition metals, including palladium and copper, have been employed to catalyze the C-H activation of the imidazo[1,2-a]pyridine ring, often with high regioselectivity for the C3 position. nih.gov For example, metal-carbene complexes have been utilized in copper(I) and palladium(II)-catalyzed cyclizations to prepare functionalized imidazo[1,2-a]pyridines. nih.gov These methods provide a direct and efficient route to introduce a variety of functional groups at the C3 position.

In recent years, there has been a growing interest in developing metal-free C-H functionalization methods to address the cost and toxicity concerns associated with some transition metals. researchgate.netcolab.ws Several metal-free approaches for the C3-functionalization of imidazo[1,2-a]pyridines have been reported. researchgate.netbohrium.com

These methods often involve oxidative cross-dehydrogenative coupling reactions. nih.gov For instance, the direct C-H bond amination of imidazopyridines with pyrazole (B372694) has been achieved using potassium persulfate (K₂S₂O₈) as the promoter in water. bohrium.com Visible light-induced photocatalysis has also emerged as a green and efficient tool for C-H functionalization. nih.gov Rose bengal, an organic dye, has been used as a photocatalyst to promote the oxidative cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and N-phenyltetrahydroisoquinoline under aerobic conditions. nih.gov Furthermore, a catalyst-free, three-component reaction has been designed for the decarboxylative functionalization of the C3 position of imidazo[1,2-a]pyridine. nih.gov

C-H Functionalization Methodologies

Visible Light Promoted C-H Functionalization

Visible light photoredox catalysis has emerged as a powerful and eco-friendly tool for the C-H functionalization of heterocyclic compounds, including imidazo[1,2-a]pyridines. bohrium.comresearchgate.netrsc.org This approach offers a green alternative to traditional methods that often require harsh reaction conditions and metal catalysts. rsc.org The functionalization predominantly occurs at the C3 position, which is the most nucleophilic carbon atom in the imidazo[1,2-a]pyridine ring. researchgate.net

Various organic dyes, such as Eosin Y and Rose Bengal, are commonly employed as photocatalysts. mdpi.comacs.org These catalysts, upon excitation by visible light, can initiate single electron transfer (SET) processes, leading to the formation of radical intermediates that can then react with the imidazo[1,2-a]pyridine core. bohrium.com For instance, Hajra's group developed a visible light-mediated protocol for the C3-thiocyanation of imidazo[1,2-a]pyridines using Eosin Y as a photoredox catalyst. mdpi.com This reaction proceeds in an ambient air atmosphere, highlighting the mild and practical nature of this methodology. mdpi.com

The general mechanism involves the excitation of the photocatalyst by visible light, followed by an electron transfer process that generates a reactive species. This species then reacts with the imidazo[1,2-a]pyridine at the C3 position to form a functionalized product. The reaction conditions are typically mild, often proceeding at room temperature, and the use of visible light as a renewable energy source aligns with the principles of green chemistry. researchgate.net

Interactive Data Table: Examples of Visible Light Promoted C-H Functionalization of Imidazo[1,2-a]pyridines
Functional Group Introduced at C3PhotocatalystReagentReaction ConditionsReference
ThiocyanoEosin YNH4SCNAcetonitrile, Air, Visible Light mdpi.com
AminoalkylationRose BengalN-phenyltetrahydroisoquinolineVisible Light mdpi.com
PerfluoroalkylationNone (EDA complex)Perfluoroalkyl iodidesRoom Temperature, Visible Light mdpi.com

Derivatization at the 3-Position to Introduce Carbothioamide Functionality

While direct C-H carbothioamidation of imidazo[1,2-a]pyridine is not widely documented, a common and effective strategy involves the reaction of a suitable precursor with an isothiocyanate. This method allows for the introduction of the carbothioamide functionality at a pre-functionalized C3 position or through a multi-component reaction.

A plausible synthetic route to Imidazo[1,2-a]pyridine-3-carbothioamide involves a preliminary step to introduce a reactive handle at the C3 position, such as an amino group. The resulting 3-aminoimidazo[1,2-a]pyridine can then be reacted with a suitable isothiocyanate to yield the target carbothioamide. This two-step approach provides a versatile platform for creating a library of N-substituted Imidazo[1,2-a]pyridine-3-carbothioamides by varying the isothiocyanate reactant.

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutically relevant molecules to minimize environmental impact. rsc.org The synthesis of imidazo[1,2-a]pyridines and their derivatives is no exception, with a focus on the use of environmentally benign solvents and energy-efficient reaction conditions.

Water as Solvent in Syntheses

Water is considered the ultimate green solvent due to its non-toxic, non-flammable, and abundant nature. Several synthetic protocols for the preparation of the imidazo[1,2-a]pyridine core have been developed using water as the reaction medium. mdpi.comnih.gov These methods not only reduce the reliance on volatile organic compounds but can also in some cases enhance reaction rates and selectivity.

An example of a green synthetic route to imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridine with α-haloketones in an aqueous medium. This approach is often coupled with other green techniques, such as microwave or ultrasound irradiation, to further improve reaction efficiency. mdpi.com

Ultrasound-Assisted Reactions

Ultrasound irradiation has been recognized as an effective tool in green chemistry for accelerating chemical reactions. nih.gov In the context of imidazo[1,2-a]pyridine synthesis, ultrasound-assisted methods have been shown to reduce reaction times, increase yields, and often allow for milder reaction conditions. nih.gov

A notable example is the ultrasound-assisted C-H functionalization of ketones with a KI/tert-butyl hydroperoxide catalytic system in water to produce imidazo[1,2-a]pyridines. nih.gov This metal-free approach, conducted in a green solvent and accelerated by ultrasound, represents a significant advancement in the sustainable synthesis of this important heterocyclic scaffold. nih.gov The use of ultrasound can also be beneficial in the functionalization of the imidazo[1,2-a]pyridine ring, potentially enabling more efficient introduction of the precursors needed for the carbothioamide group.

Interactive Data Table: Green Chemistry Approaches in Imidazo[1,2-a]pyridine Synthesis
Green Chemistry PrincipleMethodologyReactantsReaction ConditionsAdvantagesReference
Use of Water as SolventMicrowave Irradiation2-aminopyridine, phenacylbromide derivativesAqueous medium, 300WAvoids harmful organic solvents, good to excellent yields mdpi.com
Ultrasound-Assisted SynthesisC-H FunctionalizationKetones, 2-aminopyridinesWater, KI/tert-butyl hydroperoxide, UltrasoundMetal-free, mild conditions, excellent yields nih.gov

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine 3 Carbothioamide Analogues

Influence of Substituents on the Imidazo[1,2-a]pyridine (B132010) Core

The bicyclic Imidazo[1,2-a]pyridine core serves as the foundational scaffold for this class of compounds, and substitutions at various positions have been shown to significantly modulate their biological effects.

Effects of Substitutions at C-2, C-6, and C-7 Positions

Systematic modifications of the Imidazo[1,2-a]pyridine ring have demonstrated that the nature and position of substituents are crucial determinants of activity.

C-2 Position: The substitution at the C-2 position has a strong influence on the biological activity of these compounds. Studies on antiviral agents have shown that the nature of the C-2 substituent significantly impacts their efficacy against human cytomegalovirus (HCMV). nih.gov For instance, the presence of aryl and methyl groups at this position is often well-tolerated and can be crucial for certain biological interactions. mdpi.com

C-6 Position: The C-6 position is a key site for modification to enhance cellular activity. Research on c-Met inhibitors revealed that introducing heteroaryl or phenyl groups at this position can lead to potent compounds. nih.gov Specifically, the incorporation of polar groups, such as a cyano group on a 6-phenyl substituent, has been shown to significantly improve cellular potency. nih.gov A range of 6-substituted imidazo[1,2-a]pyridines have also demonstrated excellent activity against colon cancer cell lines. nih.gov

C-7 Position: Alterations at the C-7 position can also fine-tune the activity. In the development of antitubercular agents, it was observed that replacing a 7-methyl group with a 7-chloro atom on the imidazo[1,2-a]pyridine core could decrease activity by as much as five-fold, indicating a sensitivity to electronic and steric changes at this position. nih.gov While initial studies on c-Met inhibitors showed that varying substituents at the C-7 position did not lead to significant changes in activity, this position remains an important target for analogue development. nih.gov

Table 1: Summary of Substituent Effects on the Imidazo[1,2-a]pyridine Core
PositionSubstituent TypeObserved Effect on Biological ActivityReference
C-2Aryl, MethylStrongly influences antiviral activity; nature of substituent is critical. nih.govmdpi.com
C-6Heteroaryl, Phenyl (with polar groups)Significant influence on cellular activity; polar groups can improve potency. nih.govnih.gov
C-7Methyl vs. ChloroSubstitution of methyl with chloro diminished antitubercular activity 5-fold. nih.gov

Impact of the Carbothioamide Substituent on Biological Activity

The carbothioamide group at the C-3 position, or its close analogue the carboxamide, is a critical pharmacophoric feature. This group often participates in key hydrogen bonding interactions with biological targets. SAR investigations comparing imidazo[1,2-a]pyridine amides (IPAs) with imidazo[1,2-a]pyridine sulfonamides (IPSs) in antitubercular studies revealed that the amide analogues were more active, highlighting the importance of the specific functionality at this position. nih.gov The replacement of the amide or thioamide bond with various bioisosteres—such as 1,2,3-triazoles, oxadiazoles, or tetrazoles—is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties while attempting to retain the necessary interactions for biological activity. nih.gov

Ligand-Based SAR Approaches

In the absence of high-resolution crystal structures of ligand-target complexes, ligand-based methods such as pharmacophore modeling and QSAR are invaluable for understanding SAR.

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity. For imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues with antimycobacterial activity, a five-featured pharmacophore hypothesis (HHPRR) was generated. openpharmaceuticalsciencesjournal.comresearchgate.net This model consists of one positive ionic feature, two hydrophobic groups, and two aromatic rings, defining the key structural requirements for activity. openpharmaceuticalsciencesjournal.comresearchgate.net Another study on imidazopyridine-based B-Raf inhibitors generated a model containing two hydrogen bond acceptor atoms, three hydrogen bond donor atoms, and three hydrophobic features. nih.gov These models serve as powerful tools for virtual screening to identify novel active compounds and for guiding the design of new analogues. nih.gov

Table 2: Examples of Pharmacophore Models for Imidazo[1,2-a]pyridine Analogues
Biological Target/ActivityPharmacophore FeaturesReference
Antimycobacterial1 Positive Ionic, 2 Hydrophobic, 2 Aromatic Rings (HHPRR) openpharmaceuticalsciencesjournal.comresearchgate.net
B-Raf Inhibition2 H-bond Acceptors, 3 H-bond Donors, 3 Hydrophobes nih.gov
NematicidalH-bond Acceptor, H-bond Donor, Positively Charged, Aromatic, Steric, Hydrophobic features pharmacophorejournal.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Three-dimensional (3D)-QSAR analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to imidazo[1,2-a]pyridine derivatives.

For antimycobacterial analogues, an atom-based 3D-QSAR model was developed that showed good statistical correlation and predictive power, with a correlation coefficient (R²) of 0.9181 for the training set and a cross-validation coefficient (Q²) of 0.6745. openpharmaceuticalsciencesjournal.comresearchgate.net Similarly, for imidazo-pyridine derivatives targeting the AT1 receptor, a CoMFA model yielded a q² of 0.553 and a predictive r² of 0.779. nih.govscienceopen.com In another study on B-Raf inhibitors, a CoMSIA model based on pharmacophore alignment produced a q² of 0.621 and a predictive r² of 0.885. nih.gov The contour maps generated from these models provide a visual representation of how steric and electrostatic fields around the molecules influence activity, offering crucial guidance for structural optimization. nih.govscienceopen.com

Table 3: Statistical Results of 3D-QSAR Studies on Imidazo[1,2-a]pyridine Analogues
Study FocusModelq² / Q²r² / R²Predictive r² (r²pred)Reference
AntimycobacterialAtom-based 3D-QSAR0.67450.9181Not Reported openpharmaceuticalsciencesjournal.comresearchgate.net
AT1 Receptor AntagonistsCoMFA0.5530.9540.779 nih.govscienceopen.com
B-Raf InhibitorsCoMSIA0.621Not Reported0.885 nih.gov

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for lead optimization, aiming to improve potency, selectivity, and pharmacokinetic properties, or to explore novel chemical space. researchgate.netnih.gov

Scaffold hopping involves replacing the central molecular core with a structurally different scaffold while maintaining the original biological activity. nih.gov The imidazo[1,2-a]pyridine framework has been both a subject and a result of such strategies. For example, in the search for new antitubercular agents, interest was kindled in replacing the fused bicyclic imidazo[1,2-a]pyridine framework with other fused bicyclic scaffolds to identify new molecules targeting the QcrB complex. researchgate.net Conversely, imidazo[1,2-a]pyridines have been identified as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor through a scaffold hopping approach starting from pyridone structures. nih.gov This strategy has also been used to develop novel covalent anticancer agents by utilizing the imidazo[1,2-a]pyridine as a core backbone. rsc.org

Bioisosteric replacement is the substitution of one part of a molecule with another substructure that has similar physical or chemical properties, which allows it to interact with the target in a comparable way. researchgate.net This is a widely used approach for optimizing lead compounds. researchgate.net In the context of Imidazo[1,2-a]pyridine-3-carbothioamide analogues, the carbothioamide moiety is a prime candidate for bioisosteric replacement. As an analogue of the more common amide group, potential bioisosteres include heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.gov These replacements can mimic the planarity and dipole moment of the amide bond, potentially improving metabolic stability and oral bioavailability while preserving the desired therapeutic effect. nih.gov

Mechanistic Investigations of Biological Activity Molecular and Cellular Levels

Identification of Molecular Targets

The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives stems from their interaction with specific molecular targets, primarily enzymes essential for pathogen survival. Research has focused on identifying these targets to understand the compound's mechanism of action, particularly in the context of its potent antimycobacterial effects.

A significant mechanism of action for the imidazo[1,2-a]pyridine (IP) class of compounds is the disruption of cellular respiration and energy production in mycobacteria. nih.gov

QcrB Inhibition: A primary target identified for imidazo[1,2-a]pyridine inhibitors is QcrB, which is the b subunit of the ubiquinol (B23937) cytochrome c reductase, a key component of the electron transport chain. plos.orgnih.gov High-throughput screening identified several IP compounds as potent leads against Mycobacterium tuberculosis and Mycobacterium bovis BCG. plos.orgnih.gov Whole-genome sequencing of spontaneous resistant mutants of M. bovis BCG revealed a single nucleotide polymorphism in the qcrB gene, which conferred cross-resistance to multiple IP inhibitors, indicating a common target. plos.orgnih.gov Further confirmation came from gene dosage experiments, where the overexpression of QcrB in M. bovis BCG resulted in a significant increase in the minimum inhibitory concentration (MIC) of the compounds. plos.orgnih.gov This inhibition of QcrB disrupts ATP homeostasis, which is crucial for the bacterium's survival. nih.gov

ATP Synthase Inhibition: The validation of ATP synthase as a druggable target by the approval of bedaquiline (B32110) has spurred research into other compounds that inhibit this enzyme. nih.govresearchgate.net Studies have identified certain imidazo[1,2-a]pyridine ethers (IPE) and squaramides (SQA) as potent inhibitors of mycobacterial ATP synthesis. nih.govresearchgate.net While a biochemical deconvolution cascade pointed towards cytochrome c oxidase as a potential target for the IPE class, the characterization of spontaneous resistant mutants to the SQA class unambiguously identified ATP synthase as the molecular target. nih.govresearchgate.net Notably, these SQA compounds did not show cross-resistance with bedaquiline-resistant mutants, suggesting they bind to a different site on the ATP synthase enzyme. nih.gov

Glutamine Synthetase Inhibition: A distinct class of derivatives, the 3-amino-imidazo[1,2-a]pyridines, have been identified as novel inhibitors of Mycobacterium tuberculosis glutamine synthetase. mdpi.comnih.govresearchgate.net This enzyme is critical for nitrogen metabolism in the bacterium. One of the synthesized compounds in a study demonstrated potent inhibition with a half-maximal inhibitory concentration (IC50) of 0.38 µM, which was significantly more potent than known inhibitors like L-methionine-SR-sulfoximine. nih.govresearchgate.net

Compound ClassTarget EnzymeOrganismPotency (MIC / IC₅₀)Source
Imidazo[1,2-a]pyridines (IPs)QcrBM. tuberculosis0.03 to 5 µM (MIC) plos.orgnih.gov
3-Amino-imidazo[1,2-a]pyridinesGlutamine SynthetaseM. tuberculosis0.38 µM (IC₅₀) nih.govresearchgate.net
Imidazo[1,2-a]pyridine Squaramides (SQA)ATP SynthaseM. tuberculosisNanomolar Potency nih.gov
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesNot specified (whole cell)M. tuberculosis≤1 µM (MIC₉₀) nih.gov

While the primary antimicrobial mechanism of imidazo[1,2-a]pyridines involves enzyme inhibition, some derivatives have been investigated for their effects on signaling pathways that involve receptor interactions in mammalian cells, particularly in cancer research. For instance, a novel imidazo[1,2-a]pyridine derivative was found to suppress STAT3 phosphorylation in breast and ovarian cancer cell lines. nih.gov Molecular docking studies have also explored the interaction between these derivatives and the NF-κB p50 protein subunit. nih.gov However, specific receptor binding profiling in the context of their antimicrobial activity is not a widely reported mechanism.

Certain modified imidazo[1,2-a]pyridine structures have been shown to interact directly with DNA. A study involving novel steroidal imidazo[1,2-a]pyridines found that these compounds bind to DNA. nih.govresearchgate.net The primary modes of interaction are believed to be electrostatic and hydrophobic. nih.gov Molecular docking studies suggested that the compounds preferentially bind to the minor groove of the DNA helix. nih.govresearchgate.net These derivatives also demonstrated a concentration-dependent ability to cleave DNA in gel electrophoresis experiments. nih.gov It is important to note that these findings relate to specific steroidal conjugates of the imidazo[1,2-a]pyridine scaffold.

CompoundBinding Constant (K_b) M⁻¹Proposed InteractionSource
Steroidal Imidazo[1,2-a]pyridine 42.35 x 10⁴Electrostatic & Hydrophobic nih.gov
Steroidal Imidazo[1,2-a]pyridine 53.71 x 10⁴Electrostatic & Hydrophobic nih.gov
Steroidal Imidazo[1,2-a]pyridine 63.24 x 10⁴Electrostatic & Hydrophobic nih.gov

Elucidation of Cellular Pathways Modulated by Imidazo[1,2-a]pyridine-3-carbothioamide

The modulation of cellular pathways by this class of compounds is a direct consequence of the inhibition of their molecular targets, leading to widespread disruption of essential cellular functions, particularly in microbial pathogens.

The potent activity of imidazo[1,2-a]pyridine derivatives against various mycobacterial species, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains, highlights their profound impact on microbial survival. plos.orgnih.govrsc.org The primary pathway affected is cellular energy metabolism. nih.gov By inhibiting key enzymes like QcrB or ATP synthase, these compounds effectively shut down the production of ATP, the cell's main energy currency. plos.orgnih.gov This halt in energy production disrupts all downstream processes that depend on it, including cell wall biosynthesis, DNA replication, and protein synthesis, ultimately leading to cell death. plos.org The compounds demonstrate excellent selective potency against replicating MDR and XDR M. tuberculosis strains. nih.gov Furthermore, imidazo[1,2-a]pyridine-3-carboxamides have also shown significant activity against Mycobacterium avium infections. nih.govnih.gov

The mechanism of action for imidazo[1,2-a]pyridines in mycobacterial systems has been elucidated through a combination of genetic and biochemical studies. plos.orgnih.govrsc.org A key strategy for target identification has been the generation and analysis of spontaneous resistant mutants. plos.orgnih.gov By exposing M. bovis BCG to the inhibitors, researchers were able to select for resistant bacteria. plos.orgnih.gov Subsequent whole-genome sequencing of these mutants consistently identified a single nucleotide polymorphism in the qcrB gene, which encodes a subunit of the electron transport chain's cytochrome bc1 complex. plos.orgnih.gov This mutation, T313A, was shown to confer resistance, providing strong evidence that QcrB is the direct target. plos.orgnih.gov

This finding was further solidified by gene dosage experiments. plos.orgnih.gov When the qcrB gene was overexpressed in M. bovis BCG, the bacterium exhibited increased resistance to the imidazo[1,2-a]pyridine inhibitors, confirming that the compound's efficacy is directly related to its interaction with the QcrB protein. plos.orgnih.gov Transcriptional profiling of M. tuberculosis treated with an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) also suggested that the compound acts via a novel mechanism of action when compared to other antitubercular agents known at the time. nih.gov Therefore, the primary mechanism in mycobacteria is the targeted disruption of the respiratory chain, leading to a bactericidal effect. nih.govplos.org

Investigations into Other Biological Modulations (e.g., PI3K/mTOR pathway for anticancer research)

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in many human cancers, making it a prime target for anticancer drug development. While direct and extensive research on this compound's effect on the PI3K/mTOR pathway is limited, studies on structurally related imidazo[1,2-a]pyridine derivatives provide valuable insights into the potential mechanisms of action for this class of compounds.

Research has shown that certain imidazo[1,2-a]pyridine derivatives can exhibit inhibitory activity against components of the PI3K/mTOR pathway. nih.govresearchgate.net These compounds are often designed to function as ATP-competitive inhibitors of the kinase domains of PI3K and/or mTOR. The imidazo[1,2-a]pyridine scaffold serves as a core structure from which various functional groups can be appended to optimize binding affinity and selectivity for the target kinases.

The anticancer effects of these related compounds are often attributed to their ability to suppress the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway. nih.gov Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells. nih.gov For instance, a novel imidazopyridine derivative, HS-173, has been shown to inhibit PI3Kα and demonstrate anticancer activity in non-small cell lung cancer cells. researchgate.net While these findings are for related derivatives, they suggest a plausible mechanism for this compound that warrants further specific investigation.

Table 1: Investigated Biological Modulations of Imidazo[1,2-a]pyridine Derivatives

Compound Class Target Pathway Observed Effects in Cancer Cell Lines

Note: This table is based on data for the broader class of imidazo[1,2-a]pyridine derivatives, as specific data for this compound is not extensively available.

Resistance Mechanisms and Overcoming Drug Resistance (at a molecular level, non-clinical)

The development of drug resistance is a major obstacle in cancer therapy. For targeted agents, including those aimed at the PI3K/mTOR pathway, resistance can emerge through various molecular mechanisms. While specific non-clinical studies on resistance to this compound are not yet prevalent in the literature, the mechanisms of resistance to PI3K/mTOR inhibitors in general are well-documented and can provide a framework for understanding potential challenges.

At the molecular level, resistance to PI3K/mTOR inhibitors can be broadly categorized as either target-dependent or target-independent.

Target-dependent resistance often involves genetic alterations in the drug target itself. This can include:

Secondary mutations in the kinase domain of PI3K or mTOR that prevent the inhibitor from binding effectively. nih.gov

Amplification of the gene encoding the target protein, leading to its overexpression and overwhelming the inhibitory effect of the drug.

Target-independent resistance involves the activation of alternative signaling pathways that bypass the inhibited node. Common mechanisms include:

Activation of parallel pro-survival signaling pathways: Cancer cells can compensate for the inhibition of the PI3K/mTOR pathway by upregulating other signaling cascades, such as the MAPK/ERK pathway. nih.gov

Feedback loop activation: Inhibition of mTORC1 can lead to the activation of upstream receptor tyrosine kinases (RTKs), which in turn reactivates PI3K signaling. nih.govnih.gov

Alterations in downstream effectors: Changes in proteins downstream of the PI3K/mTOR pathway can also confer resistance. For example, the activation of the transcription factor MYC can promote cell survival and proliferation independently of PI3K/mTOR signaling. nih.gov

Overcoming such resistance mechanisms at a non-clinical level often involves strategies such as:

The development of next-generation inhibitors that can bind to mutated targets.

Combination therapies that simultaneously target the primary pathway and the resistance-mediating pathway.

The use of agents that can degrade the target protein rather than just inhibiting its activity.

Table 2: Potential Molecular Mechanisms of Non-Clinical Resistance to PI3K/mTOR-Targeting Imidazo[1,2-a]pyridine Derivatives

Resistance Category Specific Mechanism Potential Consequence
Target-Dependent Secondary mutations in PI3K/mTOR Reduced drug binding and efficacy. nih.gov
Target-Dependent Gene amplification of PI3K/mTOR Overexpression of the target protein.
Target-Independent Activation of MAPK/ERK pathway Bypass of the inhibited PI3K/mTOR pathway. nih.gov
Target-Independent Feedback activation of RTKs Reactivation of PI3K signaling. nih.govnih.gov

Note: This table outlines general mechanisms of resistance to PI3K/mTOR inhibitors, which may be applicable to this compound and its derivatives.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openpharmaceuticalsciencesjournal.com This method is widely used in drug design to understand how a ligand, such as an imidazo[1,2-a]pyridine (B132010) derivative, might interact with a biological target, typically a protein or enzyme. openpharmaceuticalsciencesjournal.comnih.gov

Molecular docking simulations are crucial for predicting the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction between a ligand and its target protein. Studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) (IPA) analogs have successfully used docking to identify promising antitubercular candidates by predicting their binding energies with key enzymes in Mycobacterium tuberculosis (Mtb).

For instance, when a series of IPA analogs were docked into the active site of Mtb pantothenate synthetase (Ps), the compounds exhibited a range of binding affinities. One of the most potent compounds demonstrated a high binding affinity with a docking score of -7.370 kcal/mol. openpharmaceuticalsciencesjournal.com In another study targeting the cytochrome b subunit (QcrB) of the bc1 complex, newly designed IPA compounds showed promising binding affinities, with the top three ligands having higher affinities than the standard drug isoniazid. nanobioletters.com These predictions are instrumental in prioritizing compounds for synthesis and further biological evaluation.

Table 1: Predicted Binding Affinities of Imidazo[1,2-a]pyridine Derivatives Against Mtb Targets
Compound/AnalogTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
IPA Analog (26k)Pantothenate Synthetase (3IVX)-7.370 openpharmaceuticalsciencesjournal.com
Indolo-imidazo[1,2-a]pyridine (A12)Cytochrome B (QcrB)-10.2 nanobioletters.com
Indolo-imidazo[1,2-a]pyridine (A13)Cytochrome B (QcrB)-10.1 nanobioletters.com
Q203 (Reference)Cytochrome B (QcrB)-10.4 nanobioletters.com
Imidazo[1,2-a]pyrimidine AnaloghACE2-9.1 nih.gov
Imidazo[1,2-a]pyrimidine AnalogSpike Protein-7.3 nih.gov

Beyond predicting binding strength, molecular docking provides a detailed, three-dimensional view of how a ligand fits into the active site of a protein. This allows for a thorough analysis of the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, that stabilize the ligand-protein complex.

For IPA analogs targeting pantothenate synthetase, docking studies revealed key hydrogen bonding interactions with amino acid residues like Gly158, Met195, and Pro38, as well as pi-cation interactions with His47. openpharmaceuticalsciencesjournal.com Similarly, when targeting the enoyl acyl carrier protein reductase of Mtb, a feasible binding pattern for an active IPA analog was predicted, highlighting the crucial interactions within the enzyme's active site. nih.gov Docking studies on inhibitors targeting QcrB have identified interactions with key residues such as Leu174, Pro306, Ser304, Leu180, Glu314, and Thr313, which define the binding pocket. nanobioletters.com This level of detail is invaluable for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective inhibitors.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. openpharmaceuticalsciencesjournal.com MD simulations are used to assess the stability of the docked complex and to observe conformational changes in both the ligand and the protein, providing a more realistic representation of the biological environment. nih.gov

The stability of a ligand-protein complex is a key determinant of its potential efficacy. MD simulations are performed to evaluate this stability, often by analyzing the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the complex over a set period, such as 100 nanoseconds. nih.gov

An RMSD plot tracks the average displacement of atoms for a selected group of atoms relative to a reference structure over time. A stable RMSD value (typically below 3 Å) for the protein backbone indicates that the complex remains in a stable conformation throughout the simulation. openpharmaceuticalsciencesjournal.com For example, a 1.2 ns simulation of an IPA analog complexed with pantothenate synthetase showed an acceptable and stable RMSD value, confirming the stability of the docked pose. openpharmaceuticalsciencesjournal.com

The RMSF plot, on the other hand, measures the fluctuation of individual amino acid residues. Peaks in the RMSF plot indicate regions of the protein that are more flexible, while residues that interact with the ligand often show reduced fluctuation, signifying stabilization upon binding. benthamopen.com These analyses provide confidence in the docking results and offer deeper insights into the dynamic nature of the ligand-target interaction. openpharmaceuticalsciencesjournal.comnih.gov

Table 2: Summary of Molecular Dynamics Simulation Findings
SystemSimulation TimeKey FindingsReference
IPA-Pantothenate Synthetase Complex1.2 nsThe complex remained stable with an acceptable RMSD value (< 3 Å). openpharmaceuticalsciencesjournal.com
IPA-6-Enoyl Acyl Carrier Protein Reductase Complex100 nsSimulation performed to elucidate stability, conformation, and intermolecular interactions. nih.gov

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely applied to calculate a molecule's optimized geometry, electronic properties, and various reactivity descriptors. scirp.orgscirp.org DFT calculations provide fundamental insights into the intrinsic properties of a compound like Imidazo[1,2-a]pyridine-3-carbothioamide.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govscirp.org Other calculated properties, such as the molecular electrostatic potential (MEP) map, help to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scirp.org These theoretical calculations are essential for understanding the molecule's inherent reactivity and for designing derivatives with desired electronic properties. scirp.orgresearchgate.net

Table 3: DFT-Calculated Parameters for Imidazo[1,2-a]pyridine Derivatives
DerivativeMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Alpidem AnalogB3LYP/6-311G(d,p)-6.7324-0.70086.0316 nih.gov
Alpidem AnalogB3PW91/6-311G(d,p)-5.9187-1.12364.7951 nih.gov
Imidazo[1,2-a]pyridinyl-chalcone (Chalc1)B3LYP/6-311G(d)-6.17-2.193.98 researchgate.net
Imidazo[1,2-a]pyridine Dye 3B3LYP/6-311++G(d,p)--2.78 researchgate.net

ADMET Prediction (Computational Aspects only)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. Computational tools can forecast these properties based on a molecule's structure, helping to identify candidates with favorable drug-like characteristics and filter out those with potential liabilities, such as poor absorption or high toxicity. researchgate.net

For imidazo[1,2-a]pyridine derivatives, in silico ADMET predictions are routinely performed. nih.govresearchgate.net These analyses often involve assessing compliance with established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other predicted parameters include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for mutagenicity (AMES toxicity). researchgate.net Such computational screening helps ensure that the most promising compounds possess not only high potency but also a desirable pharmacokinetic profile.

Table 4: Predicted ADMET Properties for Imidazo[1,2-a]pyridine Analogs
Compound ClassPropertyPredictionSignificanceReference
Imidazo[1,2-a]pyridine-3-carboxamidesLipinski's RuleZero violationsGood potential for oral bioavailability researchgate.net
Imidazo[1,2-a]pyridine-3-carboxamidesGastrointestinal AbsorptionHigh rate predictedGood absorption after oral administration researchgate.net
Imidazo[1,2-a]pyridine-3-carboxamidesCarcinogenicity/CytotoxicityPredicted as non-toxicLower risk of toxicity researchgate.net
Imidazo[1,2-a]pyrimidine DerivativesDrug-likenessPromising characteristicsSuitable for development as a drug nih.gov

Pre Clinical Biological Evaluation Methodologies

In Vitro Antimicrobial Activity Assays

The antimicrobial potential of imidazo[1,2-a]pyridine (B132010) derivatives is a subject of considerable research interest. The methodologies employed to evaluate their efficacy are crucial for determining their spectrum of activity and potential clinical utility.

Minimum Inhibitory Concentration (MIC) Determinations (excluding human data)

Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.

A series of imidazo[1,2-a]pyridine-3-carboxamides have demonstrated notable activity against Mycobacterium tuberculosis. For instance, a set of 14 imidazo[1,2-a]pyridine-3-carboxamides were synthesized and screened against Mycobacterium tuberculosis H37Rv. nih.gov Of these, 12 compounds showed MIC values of ≤1 μM against replicating bacteria, with five exhibiting potent activity with MICs ≤0.006 μM. nih.gov

Further studies on novel imidazo[1,2-a]pyridine-3-carboxamides revealed compounds with significant activity against drug-sensitive and drug-resistant M. tuberculosis strains, with MIC values ranging from 0.041 to 2.64 μM. nih.gov Another study highlighted two compounds from a series of imidazo[1,2-a]pyridinecarboxamides with excellent anti-TB activity against the H37Rv strain (MIC = 0.10-0.19 μM).

In the context of other mycobacteria, a panel of six imidazo[1,2-a]pyridine-3-carboxamides (IAPs) exhibited low-micromolar activity against Mycobacterium avium strains. nih.govdntb.gov.ua

Some imidazo[1,2-a]pyridine derivatives have also been evaluated for their antifungal properties. A study on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, which are structurally related, showed that four out of ten compounds were active against a resistant strain of Candida albicans, with MICs below 300 μmol/L. scirp.org

Compound ClassMicroorganismReported MIC ValuesSource
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis H37Rv≤1 μM to ≤0.006 μM nih.gov
Imidazo[1,2-a]pyridine-3-carboxamidesDrug-sensitive/resistant M. tuberculosis0.041 - 2.64 μM nih.gov
Imidazo[1,2-a]pyridinecarboxamidesM. tuberculosis H37Rv0.10 - 0.19 μM
Imidazo[1,2-a]pyridine-3-carboxamides (IAPs)Mycobacterium aviumLow-micromolar range nih.govdntb.gov.ua
3-Imidazo[1,2-a]pyridinyl-1-arylpropenonesCandida albicans (resistant strain)< 300 μmol/L scirp.org

Activity Against Resistant Microbial Strains (excluding human data)

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of bacteria, particularly M. tuberculosis, poses a significant global health threat. Therefore, the evaluation of new antimicrobial agents against these resistant strains is critical.

Several studies have demonstrated the potential of imidazo[1,2-a]pyridine-3-carboxamides against such strains. Two compounds from a synthesized series showed excellent activities against MDR and XDR strains of M. tuberculosis, with MICs ranging from 0.05 to 1.5 μM. In another investigation, two specific compounds, 26g and 26h, from a series of 2,6-dimethyl-N-[2-(phenylamino)ethyl] IPAs, displayed considerable activity against drug-resistant M. tuberculosis strains (MIC: 0.041-2.64 μM). nih.gov

Cell-Based Assays for Intracellular Activity (e.g., against intracellular Mycobacterium)

Mycobacterium tuberculosis is an intracellular pathogen, primarily residing within macrophages. Therefore, for an anti-tubercular drug to be effective, it must be able to penetrate the host cell and exert its activity in the intracellular environment.

While direct data on the intracellular activity of Imidazo[1,2-a]pyridine-3-carbothioamide is not available, studies on the closely related imidazo[1,2-a]pyridine-3-carboxamides suggest that this class of compounds holds promise. For instance, one of the lead compounds, ND-10885, from a panel of six IAPs, demonstrated significant activity in a mouse infection model of M. avium, indicating its ability to act within the host. nih.govdntb.gov.ua

In Vitro Anticancer Activity Assessment (Cell Line Studies)

The imidazo[1,2-a]pyridine scaffold is also a promising pharmacophore for the development of novel anticancer agents. In vitro studies using various cancer cell lines are the primary method for the initial assessment of their anticancer potential.

Proliferation Inhibition Assays

Proliferation inhibition assays are used to determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). A variety of imidazo[1,2-a]pyridine derivatives have been shown to inhibit the proliferation of a range of cancer cell lines.

For example, a study investigating three novel imidazo[1,2-a]pyridines (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line found that IP-5 and IP-6 had strong cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively. nih.govwaocp.org Another study on different imidazo[1,2-a]pyridine compounds in melanoma and cervical cancer cell lines reported half-maximal inhibitory concentrations ranging from 9.7 to 44.6 µM after 48 hours of treatment. nih.gov

Steroidal hybrids of imidazo[1,2-a]pyridines have also been synthesized and evaluated for their cytotoxicity against human breast and prostate cancer cell lines, with many showing activity at the micromolar level. nih.gov

Compound Class/DerivativeCancer Cell LineReported IC50 ValuesSource
Imidazo[1,2-a]pyridines (IP-5, IP-6)HCC1937 (Breast Cancer)45 µM, 47.7 µM nih.govwaocp.org
Imidazo[1,2-a]pyridinesMelanoma and Cervical Cancer9.7 - 44.6 µM nih.gov
Steroidal Imidazo[1,2-a]pyridinesBreast and Prostate CancerMicromolar range nih.gov

Apoptosis Induction and Cell Cycle Modulation

Beyond inhibiting proliferation, understanding the mechanism by which a compound induces cancer cell death is crucial. Many effective anticancer drugs function by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest at specific phases, thereby preventing cell division.

Several studies have shown that imidazo[1,2-a]pyridine derivatives can induce apoptosis and modulate the cell cycle in cancer cells. For instance, one compound was found to induce G2/M cell cycle arrest and a significant increase in intrinsic apoptosis in melanoma and cervical cancer cells. nih.gov This was associated with a reduction in the levels of phospho (p)-protein kinase B and p-mechanistic target of rapamycin (B549165), and an increase in the levels of the cell cycle inhibitors p53 and p21, as well as the apoptosis-associated protein BAX. nih.gov

In another study, a novel imidazo[1,2-a]pyridine compound (IP-5) was shown to cause cell cycle arrest in HCC1937 breast cancer cells, as indicated by increased levels of p53 and p21. nih.govwaocp.org This compound also induced an extrinsic apoptosis pathway, evidenced by the increased activity of caspase 7 and caspase 8, and an increased level of PARP cleavage. nih.govwaocp.org

Other Biological Activities (In Vitro/Pre-clinical Models) of this compound

The imidazo[1,2-a]pyridine nucleus is a prominent scaffold in medicinal chemistry, demonstrating a wide array of pharmacological properties. The carbothioamide moiety at the 3-position, in particular, has been a focal point for the development of novel therapeutic agents. This section details the pre-clinical and in vitro evaluation of this compound and its derivatives, focusing on their antifungal, antiprotozoal, anti-inflammatory, antiviral, and antiulcer activities.

Antifungal Activities

Derivatives of this compound have been investigated for their efficacy against various fungal pathogens. These compounds have demonstrated notable activity against both yeast and filamentous fungi.

Several studies have highlighted the potential of these compounds against Candida albicans, a common cause of opportunistic infections. For instance, certain 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives have shown promising results, with some compounds exhibiting potent activity against resistant strains of Candida albicans scirp.org. The antifungal activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

The nature of substituents on the imidazo[1,2-a]pyridine core and the carbothioamide group plays a crucial role in determining the antifungal potency. For example, the introduction of bromo-fluoro substituents has been shown to significantly enhance antimicrobial activity nih.gov. Similarly, chalcone derivatives incorporating the imidazo[1,2-a]pyridine moiety have been screened for their in vitro antifungal activity against fungi such as Aspergillus niger indexcopernicus.com.

The table below summarizes the in vitro antifungal activity of selected this compound derivatives against various fungal strains.

Compound/DerivativeFungal StrainActivity Metric (e.g., MIC)Reference
(2z)-3-[2-(4-chlorophenyl)-8-methyl imidazo[1,2-a]pyridine-3-yl]-1-(substituted aryl)prop-2-en-1-oneAspergillus nigerSignificant Inhibition indexcopernicus.com
3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives (10a, 10b, 10c, 10i)Candida albicans (resistant strain)MICs < 300 µmol/L scirp.org
New Pyridine (B92270) Imidazo [2,1b]-1,3,4-thiadiazole derivative 4(f)Candida albicans87.8% inhibition juit.ac.in
N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide (p-chloro substitution)Candida albicans ATCC 66027, Candida spp.Highly Effective nih.gov

Antiprotozoal Activities

This compound and its analogs have emerged as a promising class of compounds in the search for new antiprotozoal agents. These compounds have been evaluated against various protozoan parasites, including those responsible for leishmaniasis and trypanosomiasis.

Research has demonstrated the antileishmanial potential of imidazo[1,2-a]pyridine derivatives against different Leishmania species. For example, certain derivatives have shown better antileishmanial activity than the marketed drugs miltefosine and pentamidine against Leishmania donovani promastigotes nih.gov. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Furthermore, novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides have been designed and synthesized, showing in vitro activity against Leishmania major and Trypanosoma brucei parasites nih.gov. The structural modifications on the imidazo[1,2-a]pyridine scaffold are critical for their antiprotozoal efficacy.

The following table presents the antiprotozoal activity of selected this compound derivatives.

Compound/DerivativeProtozoan ParasiteActivity Metric (IC50)Reference
6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridineLeishmania donovani promastigotesBetter than miltefosine and pentamidine nih.gov
2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridineLeishmania major amastigotes4 µM nih.gov
Imidazo-[1,2-a]-pyridine based analogue (Compound A)Leishmania donovani promastigotes1.8 µM nih.gov
Imidazo[1,2-a]pyridine-chalcone conjugate (7f)Trypanosoma cruzi8.5 µM uantwerpen.be
Imidazo[1,2-a]pyridine-chalcone conjugate (7f)Trypanosoma brucei brucei1.35 µM uantwerpen.be
Imidazo[1,2-a]pyridine-chalcone conjugate (7e)Trypanosoma brucei rhodesiense1.13 µM uantwerpen.be

Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has been extensively studied, with a particular focus on their ability to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation.

Numerous studies have reported the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors cbijournal.comnih.govrjpbr.comresearchgate.net. Selective COX-2 inhibitors are desirable as they are expected to have a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs. The inhibitory activity is typically assessed through in vitro assays that measure the IC50 values for both COX-1 and COX-2, allowing for the determination of a selectivity index (SI = IC50 COX-1/IC50 COX-2).

In vivo studies, such as the carrageenan-induced paw edema model in rats, are also employed to evaluate the anti-inflammatory effects of these compounds. A novel synthetic imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert its anti-inflammatory activity by suppressing the NF-κB and STAT3 signaling pathways nih.govnih.gov.

The table below summarizes the anti-inflammatory activity of selected this compound derivatives.

Compound/DerivativeTarget/ModelActivity Metric (IC50 / SI)Reference
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n)COX-2IC50 = 0.07 µM, SI = 508.6 nih.gov
3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j)COX-2IC50 = 0.05 µM rjpbr.com
Compound 5iCOX-2SI = 897.19 rjpbr.com
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine -3-amine (MIA)NF-κB and STAT3 signaling pathwaysSuppression of pathways nih.govnih.gov

Antiviral Activities

This compound derivatives have been identified as a promising scaffold for the development of novel antiviral agents. Their activity has been evaluated against a range of viruses, including Hepatitis C virus (HCV) and influenza virus.

A series of imidazo[1,2-a]pyridines have been described that directly bind to the HCV Non-Structural Protein 4B (NS4B), a unique target among HCV inhibitors nih.gov. These compounds have demonstrated potent in vitro inhibition of HCV replication, with half-maximal effective concentration (EC50) values in the nanomolar range nih.gov.

In the context of influenza, novel classes of gastrodin derivatives and 2-ureidonicotinamide derivatives, which share structural similarities with the imidazo[1,2-a]pyridine core, have shown inhibitory activity against different strains of the influenza virus mdpi.comeurekaselect.com. The antiviral activity is often determined by measuring the IC50, which is the concentration of the compound that inhibits 50% of the viral replication.

The antiviral activities of selected this compound derivatives are presented in the table below.

Compound/DerivativeVirusTarget/ModelActivity Metric (EC50 / IC50)Reference
Imidazo[1,2-a]pyridine (21)HCV genotype 1a and 1bHCV replication in vitroEC50 < 10 nM nih.gov
Imidazo[1,2-a]pyridine (1b)HCV NS4B proteinDirect bindingIC50 = 30 nM nih.gov
Gastrodin derivative (2a)Influenza A/FM/1/47(H1N1)Viral replicationIC50 = 11.58 µM mdpi.com
Gastrodin derivative (1a)Influenza A/Hanfang/359/95(H3N2)Viral replicationIC50 = 44.40 µM mdpi.com
Pyridine carboxamide derivativeHCV NS5B polymeraseEnzyme inhibitionIC50 = 0.014 µM (GT1b) scispace.com

Antiulcer Potential (in animal models, excluding human data)

The gastroprotective effects of this compound derivatives have been investigated in various animal models of gastric ulcers. These studies have provided evidence for their potential as antiulcer agents, acting through mechanisms that may include inhibition of gastric acid secretion and cytoprotective effects.

The antiulcer activity of these compounds has been evaluated in models such as stress-induced ulcers, indomethacin-induced gastric ulcers, and pylorus ligation-induced ulcers in rats researchgate.nettmu.edu.twnih.govresearchgate.net. In the pylorus ligation model, the efficacy of the compounds is assessed by measuring the volume of gastric secretion, total acidity, and the ulcer index.

Structure-activity relationship studies have shown that specific substitutions on the imidazo[1,2-a]pyridine ring system are crucial for the antiulcer activity. Some of these compounds are not histamine H2 receptor antagonists or prostaglandin analogues, suggesting a different mechanism of action, possibly involving the inhibition of the H+/K+-ATPase enzyme researchgate.net.

The table below provides a summary of the antiulcer potential of this compound derivatives in preclinical models.

Compound/DerivativeAnimal ModelKey FindingsReference
Substituted imidazo[1,2-a]pyridinesStress-induced ulcer modelAnti-stress ulcer activity researchgate.nettmu.edu.tw
Aqueous and 80% methanol (B129727) extracts of Urtica simensisIndomethacin-induced ulcer modelDose-dependent increase in gastric wall mucus nih.gov
Aqueous and 80% methanol extracts of Urtica simensisPylorus ligation-induced ulcer modelSignificant reduction in total acidity and volume of gastric secretion nih.gov
SafoofeVaj (polyherbal formulation)Indomethacin-induced gastric ulcer in ratsSignificant anti-ulcer effect, dose-dependent reduction in ulcer score researchgate.net

Future Research Directions and Translational Perspectives

Design of Next-Generation Imidazo[1,2-a]pyridine-3-carbothioamide Analogues

The design of next-generation analogues of this compound is a key area of research aimed at enhancing therapeutic efficacy and overcoming existing limitations. nih.govnih.govmdpi.com Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new chemical entities. nih.govnih.gov

Key strategies for the design of novel analogues include:

Modification of the Imidazo[1,2-a]pyridine (B132010) Core: Introduction of various substituents on the pyridine (B92270) ring can significantly influence the biological activity and pharmacokinetic properties of the compounds. For instance, the presence of dimethyl groups at the 2 and 7 positions of the imidazo[1,2-a]pyridine core has been shown to be important for anti-tuberculosis activity. nih.gov

Alterations of the Carbothioamide Group: The carbothioamide moiety can be modified or replaced with bioisosteres to improve metabolic stability, reduce toxicity, and enhance target engagement. Hybridization with other pharmacophores, such as 1,2,3-triazoles, has been explored to generate novel analogues with potent anti-tubercular activity. nih.gov

Scaffold Hopping: This strategy involves replacing the imidazo[1,2-a]pyridine core with other heterocyclic systems to discover novel chemical series with improved drug-like properties. nih.govrsc.org

Analogue/Derivative ClassDesign StrategyKey FindingsReference
2,6-dimethyl-N-[2-(phenylamino)ethyl] IPAsVariation of linkers and substituents on the benzene (B151609) ring.Electron-donating groups on the benzene ring resulted in potent antimycobacterial activity. nih.gov
1,2,3-triazole analogues of Imidazo-[1,2-a]-pyridine-3-carboxamideMolecular hybridization of the imidazo[1,2-a]pyridine core with a 1,2,3-triazole moiety.Twenty-eight novel analogues were synthesized with some showing promising in vitro anti-tubercular activity. nih.gov
Imidazo[1,2-a]pyridine derivatives with covalent warheadsIncorporation of a covalent warhead to target specific amino acid residues in the target protein.A novel series of KRAS G12C inhibitors was developed, with compound I-11 showing potent anticancer activity. rsc.org

Exploration of Novel Biological Targets for Therapeutic Intervention

While this compound and its analogues have shown promise against various targets, there is a continuous need to explore novel biological targets to expand their therapeutic potential. nih.govmdpi.com This exploration can lead to the discovery of first-in-class drugs for diseases with unmet medical needs.

Some of the promising areas for the exploration of new biological targets include:

Infectious Diseases: Beyond tuberculosis, these compounds could be investigated for their activity against other bacterial, viral, and fungal pathogens. nih.gov The unique scaffold could be effective against drug-resistant strains of various microorganisms.

Oncology: The imidazo[1,2-a]pyridine scaffold has been utilized to develop inhibitors of various kinases and other proteins involved in cancer progression. acs.orgwaocp.org High-throughput screening of this compound libraries against a panel of cancer cell lines and specific cancer-related targets could unveil new anticancer agents. rsc.orgacs.org For instance, derivatives have been developed as PI3K/mTOR dual inhibitors and STAT3 inhibitors for cancer therapy. acs.orgnih.gov

Neurodegenerative Diseases: Some imidazo[1,2-a]pyridine derivatives have been investigated as ligands for detecting β-amyloid plaques, suggesting their potential in the diagnosis and therapy of Alzheimer's disease. wustl.edu

Metabolic Disorders: Analogues of imidazo[1,2-a]pyridine have been designed as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.gov

Therapeutic AreaPotential Biological TargetRationaleReference
TuberculosisQcrB (part of the cytochrome bcc-aa3 supercomplex)Inhibition of cellular respiration is a validated strategy for anti-tubercular drug development. nih.gov
CancerPI3K/mTORThe PI3K/Akt/mTOR signaling pathway is a critical pathway for cancer cell growth and survival. acs.org
CancerSTAT3STAT3 is a promising therapeutic target for the treatment of various cancers, including gastric cancer. nih.gov
Type 2 DiabetesDPP-4DPP-4 inhibitors are an established class of drugs for the management of type 2 diabetes. nih.gov
Alzheimer's Diseaseβ-amyloid plaquesDevelopment of ligands for imaging and potentially clearing amyloid plaques. wustl.edu

Application in Chemical Biology Tools and Probes

The unique structural features of this compound can be harnessed to develop chemical biology tools and probes. These tools are invaluable for studying biological processes, target identification, and validation.

Potential applications in this area include:

Fluorescent Probes: The imidazo[1,2-a]pyridine scaffold can serve as a fluorophore. By conjugating it with specific recognition moieties, fluorescent probes can be designed for the detection of metal ions, enzymes, and other biomolecules. rsc.org A fused imidazopyridine-based fluorescent sensor has been developed for the detection of Fe³⁺ and Hg²⁺ in aqueous media and living cells. rsc.org

Affinity-Based Probes: By attaching a reactive group or a tag to the this compound scaffold, affinity-based probes can be synthesized. These probes can be used for target identification and to study drug-target interactions.

Photoaffinity Labeling Probes: Incorporation of a photoreactive group into the molecule can allow for photoaffinity labeling experiments to identify the binding partners of the compound within a complex biological system.

Challenges and Opportunities in Lead Optimization (non-clinical aspects)

Lead optimization is a critical phase in drug discovery that aims to improve the properties of a lead compound to make it a suitable candidate for clinical development. For this compound analogues, several challenges and opportunities exist in this non-clinical phase.

Challenges:

Improving Pharmacokinetic Properties: Many promising compounds fail due to poor pharmacokinetic profiles, including low oral bioavailability, rapid metabolism, and poor tissue distribution. nih.govresearchgate.net A significant challenge is to optimize the structure to achieve a desirable balance of these properties.

Minimizing Off-Target Effects and Toxicity: Ensuring the selectivity of the compound for its intended target is crucial to minimize off-target effects and potential toxicity. Thorough in vitro and in vivo toxicity studies are necessary.

Overcoming Drug Resistance: In the context of infectious diseases and oncology, the development of drug resistance is a major hurdle. nih.gov Strategies to overcome resistance, such as combination therapy or the design of compounds that are less susceptible to resistance mechanisms, need to be explored.

Opportunities:

Enhancing Potency and Selectivity: There is always an opportunity to further enhance the potency and selectivity of the lead compounds through iterative cycles of design, synthesis, and biological evaluation. nih.govnih.gov

Structure-Based Drug Design: The availability of crystal structures of target proteins can facilitate structure-based drug design, enabling the rational design of more potent and selective inhibitors.

Development of Drug Delivery Systems: Novel drug delivery systems can be explored to improve the solubility, stability, and targeted delivery of this compound analogues.

CompoundOptimization FocusOutcomeReference
Q203 (an imidazo[1,2-a]pyridine amide)Improving in vitro and in vivo efficacy and pharmacokinetic profile.Demonstrated excellent oral bioavailability and significant reduction in bacterial load in a mouse model of tuberculosis. nih.govdeepdyve.com
Compound 12 (a thiazole (B1198619) derivative of imidazo[1,2-a]pyridine)Increasing p110α inhibitory activity and selectivity.Showed potent p110α inhibitory activity and high selectivity over other PI3K isoforms. nih.gov
Compound 18 (an imidazo[1,2-a]pyridine-3-carboxamide)Improving potency against drug-resistant Mtb strains.Potency surpassed that of the clinical candidate PA-824 against MDR and XDR Mtb strains. nih.gov

Q & A

Q. What are the most efficient synthetic routes for Imidazo[1,2-a]pyridine-3-carbothioamide and its derivatives?

  • Methodological Answer : The synthesis of imidazo[1,2-a]pyridine derivatives often employs multicomponent reactions, one-pot strategies, and catalytic systems. For example:
  • Friedel-Crafts acylation selectively functionalizes the C-3 position using Lewis acids (e.g., AlCl₃) under mild conditions, achieving high yields (80–95%) and purity .
  • Iodine-catalyzed cyclization enables rapid assembly of the imidazo[1,2-a]pyridine core from 2-aminopyridines and ketones, with reaction times as short as 2 hours .
  • Multicomponent reactions involving aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide (DMSO) as a methylene donor are scalable and suitable for library synthesis .

Q. How can researchers characterize this compound derivatives?

  • Methodological Answer : Characterization relies on a combination of spectroscopic and computational techniques:
  • NMR spectroscopy : Distinct ^1H NMR signals (e.g., aromatic protons at δ 7.2–8.5 ppm) and ^13C NMR peaks (e.g., C-3 carbothioamide at δ 165–170 ppm) confirm structural integrity .
  • Mass spectrometry (ESI-HRMS) : Molecular ion peaks (e.g., [M+H]⁺) provide accurate mass confirmation (e.g., ±0.001 Da error) .
  • DFT calculations : Quantum chemical modeling predicts electronic properties and validates experimental spectral data .

Q. What biological activities have been reported for this compound derivatives?

  • Methodological Answer : Key activities include:
  • Antimicrobial effects : Derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans via membrane disruption or enzyme inhibition .
  • Anticancer potential : Substituted analogues inhibit HeLa and MDA-MB-231 cell proliferation (IC₅₀ = 1.5–5 µM) by targeting DNA replication pathways .
  • Anti-tubercular activity : Carboxamide derivatives show MIC₉₀ values of 0.5–1 µg/mL against Mycobacterium tuberculosis H37Rv, linked to ATP synthase inhibition .

Advanced Research Questions

Q. How can computational methods like QSAR and molecular docking guide the design of this compound analogues?

  • Methodological Answer :
  • 3D-QSAR models : Atom-based alignment of 30 derivatives identified steric and electrostatic fields critical for antimycobacterial activity (q² = 0.82, R² = 0.91) .
  • Molecular docking : Simulations with M. tuberculosis cytochrome P450 (CYP121) revealed hydrogen bonding (e.g., Thr→carbothioamide) and hydrophobic interactions driving affinity .
  • Prime MM-GBSA : Binding free energy calculations (ΔG = −45 to −60 kcal/mol) prioritize high-affinity candidates for synthesis .

Q. What strategies address contradictory biological activity data among structurally similar derivatives?

  • Methodological Answer : Contradictions arise from subtle structural variations (e.g., substituent position). Solutions include:
  • Meta-analysis : Compare MIC values across studies (e.g., 3-cyanomethyl vs. 8-phenylmethoxy groups show 10-fold differences in antifungal activity) .
  • Metabolic profiling : LC-MS/MS identifies unstable metabolites (e.g., sulfoxide derivatives) that reduce efficacy in vivo .
  • Crystallography : Resolve target-ligand complexes to explain potency variations (e.g., steric clashes in mutated kinase domains) .

Q. How can reaction conditions be optimized for selective C-3 functionalization of Imidazo[1,2-a]pyridines?

  • Methodological Answer :
  • Solvent selection : Acetonitrile improves Friedel-Crafts acylation regioselectivity (C-3:C-2 ratio = 9:1) by stabilizing cationic intermediates .
  • Catalyst screening : ZnCl₂ outperforms FeCl₃ in minimizing byproducts (e.g., dimerization) during thiocyanation (yield increase from 60% to 85%) .
  • Computational guidance : Transition-state modeling predicts optimal temperatures (80–100°C) and avoids competing pathways (e.g., N-alkylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.